molecular formula C12H18ClNO B587201 2,3-Dimethylmethcathinone hydrochloride CAS No. 1797981-99-7

2,3-Dimethylmethcathinone hydrochloride

Cat. No.: B587201
CAS No.: 1797981-99-7
M. Wt: 227.73 g/mol
InChI Key: PMNLQHGIZPYGAB-UHFFFAOYSA-N
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Description

2,3-Dimethylmethcathinone (hydrochloride) is a synthetic compound that belongs to the class of cathinones, which are structurally related to amphetamines and phenethylamines. This compound is known for its potential psychoactive properties and is often considered a designer drug. It is structurally related to 4-methylmethcathinone, a compound that has been identified in products sold as bath salts and plant food .

Preparation Methods

The synthesis of 2,3-Dimethylmethcathinone (hydrochloride) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylacetone and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of the Intermediate: The intermediate product is then subjected to a hydrochloric acid treatment to form the hydrochloride salt of 2,3-Dimethylmethcathinone.

    Purification: The final product is purified using recrystallization techniques to obtain a crystalline solid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dimethylmethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethylmethcathinone (hydrochloride) has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in forensic and toxicological studies.

    Biology: Research on its biological effects helps in understanding the pharmacological and toxicological properties of synthetic cathinones.

    Medicine: Although not approved for medical use, studies on its effects can provide insights into the potential therapeutic applications and risks associated with synthetic cathinones.

    Industry: It is used in the development of analytical methods and tools for the detection and analysis of synthetic drugs.

Mechanism of Action

The mechanism of action of 2,3-Dimethylmethcathinone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The molecular targets and pathways involved include the inhibition of monoamine transporters, which results in increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

2,3-Dimethylmethcathinone (hydrochloride) is structurally similar to other cathinones such as:

    4-Methylmethcathinone: Known for its psychoactive properties and use in products sold as bath salts.

    3,4-Methylenedioxymethcathinone: Another synthetic cathinone with stimulant effects.

    Mephedrone: A well-known designer drug with similar stimulant properties.

The uniqueness of 2,3-Dimethylmethcathinone (hydrochloride) lies in its specific structural modifications, which may result in distinct pharmacological and toxicological profiles compared to other cathinones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethylmethcathinone hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of a substituted acetophenone precursor with methylamine, followed by dimethylation at the 2,3-positions. Key variables include:

  • Catalyst selection : Acidic or basic catalysts (e.g., HCl or NaOH) influence reaction speed and byproduct formation .
  • Temperature control : Elevated temperatures (70–90°C) may accelerate reactions but risk decomposition; lower temperatures improve selectivity .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be optimized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 resolves methyl group positions (δ 1.2–2.5 ppm for alkyl protons) and confirms hydrochloride salt formation (broad NH peak at δ 9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ≈ 228.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phase (gradient elution) assess purity; UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers at +5°C, protected from light and humidity to prevent hydrolysis or oxidation .
  • Safety protocols : Use fume hoods, nitrile gloves, and respiratory protection during handling. Avoid skin/eye contact; rinse immediately with water if exposed .
  • Disposal : Follow local regulations for halogenated organic waste incineration .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group positions) influence the pharmacological activity of cathinone derivatives like this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare binding affinities (e.g., dopamine/norepinephrine transporters) using radioligand assays (e.g., [3H]WIN 35,428). Methylation at 2,3-positions may enhance lipophilicity and CNS penetration vs. 3,4-substituted analogs .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with monoamine transporters; validate with in vitro uptake inhibition assays .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound, and what endpoints should be prioritized?

  • Methodological Answer :

  • Rodent models :
  • Locomotor activity : Open-field tests to assess stimulant vs. sedative effects .
  • Self-administration : Operant conditioning paradigms evaluate abuse potential .
  • Endpoints : Measure plasma half-life via LC-MS/MS, monitor neurotransmitter levels (microdialysis for dopamine in striatum), and histopathology for neurotoxicity .

Q. How can researchers resolve contradictory data on metabolic pathways (e.g., cytochrome P450 vs. esterase-mediated degradation)?

  • Methodological Answer :

  • Comparative metabolism studies :
  • In vitro assays : Use human liver microsomes (CYP450) and plasma (esterases) with LC-MS to identify primary metabolites .
  • Enzyme inhibition : Co-incubate with CYP2D6 inhibitors (e.g., quinidine) to isolate metabolic contributions .
  • Cross-species validation : Compare metabolic profiles in rodent vs. human hepatocytes to address interspecies variability .

Q. Data Contradiction Analysis

  • Example : Discrepancies in reported EC50 values for monoamine transporter inhibition may arise from:
    • Assay conditions : Differences in buffer pH (7.4 vs. 7.0) or temperature (25°C vs. 37°C) .
    • Cell lines : HEK-293 vs. COS-7 cells expressing transporters may yield varying results due to differential receptor glycosylation .
  • Resolution : Standardize protocols (e.g., uniform cell lines, pH 7.4, 37°C) and validate with orthogonal methods (e.g., electrophysiology) .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-6-5-7-11(9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLQHGIZPYGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344548
Record name 2,3-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797981-99-7
Record name 2,3-Dimethylmethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797981997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N77GG658H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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